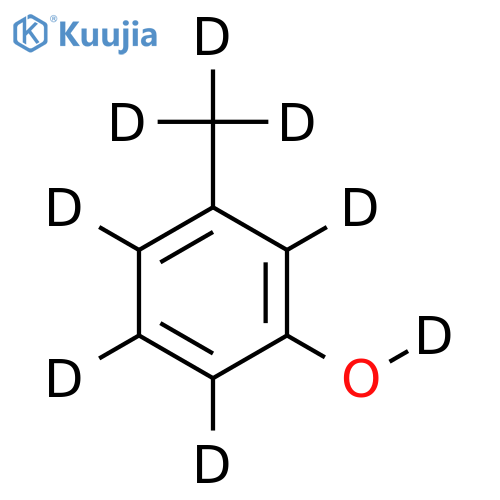Cas no 302911-90-6 (m-Cresol-d8)

m-Cresol-d8 structure
商品名:m-Cresol-d8
m-Cresol-d8 化学的及び物理的性質
名前と識別子
-
- Phen-2,3,4,6-d<sub>4</sub>-ol-d,5-(methyl-d<sub>3</sub>)- (9CI)
- m-Cresol-d8
- m-Cresol-d81000µg
- m-Cresol-d8, 98 atom % D, 98% (CP)
- 302911-90-6
- D99578
- 3-(~2~H_3_)Methyl(O-~2~H_5_)phenol
- 1,2,3,5-tetradeuterio-4-deuteriooxy-6-(trideuteriomethyl)benzene
- DTXSID50583732
-
- MDL: MFCD00239402
- インチ: InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD
- InChIKey: RLSSMJSEOOYNOY-IWRLGKISSA-N
- ほほえんだ: O(C1=C([2H])C(C([2H])([2H])[2H])=C([2H])C([2H])=C1[2H])[2H]
計算された属性
- せいみつぶんしりょう: 116.107728842g/mol
- どういたいしつりょう: 116.107728842g/mol
- 同位体原子数: 8
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 70.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 9
- トポロジー分子極性表面積: 20.2Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.126 g/mL at 25 °C(lit.)
- ゆうかいてん: 8-10 °C(lit.)
- ふってん: 203 °C(lit.)
- フラッシュポイント: 187 °F
- 屈折率: n20/D 1.538(lit.)
- ようかいせい: 未確定
m-Cresol-d8 セキュリティ情報
- 危険物輸送番号:UN 2076 6
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25-34
- セキュリティの説明: 23-26-36/37/39-45
-
危険物標識:

- リスク用語:R23/24/25
m-Cresol-d8 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1899031-1g |
M-cresol-d8 |
302911-90-6 | 98% | 1g |
¥12584.00 | 2024-08-02 | |
| TRC | C781916-5mg |
m-Cresol-d8 |
302911-90-6 | 5mg |
$ 64.00 | 2023-09-08 | ||
| TRC | C781916-10mg |
m-Cresol-d8 |
302911-90-6 | 10mg |
$ 81.00 | 2023-09-08 | ||
| TRC | C781916-50mg |
m-Cresol-d8 |
302911-90-6 | 50mg |
$98.00 | 2023-05-18 | ||
| AstaTech | D99578-0.25/G |
M-CRESOL-D8 |
302911-90-6 | 95% | 0.25g |
$380 | 2023-09-19 |
m-Cresol-d8 関連文献
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
302911-90-6 (m-Cresol-d8) 関連製品
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
